molecular formula C18H18N2O4 B557191 Fmoc-Dap-OH CAS No. 181954-34-7

Fmoc-Dap-OH

Cat. No. B557191
M. Wt: 326.3 g/mol
InChI Key: HDSLKWZYHRLRRL-INIZCTEOSA-N
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Description

Fmoc-Dap-OH, also known as Nα-Fmoc-L-2,3-diaminopropionic acid, is an organic compound with the chemical formula C18H18N2O4 . It is a solid substance that appears as white crystalline powder . Fmoc-Dap-OH is used in the medical field as an effective amine oxidase inhibitor, which can be used to treat cardiovascular diseases and improve cardiac function .


Molecular Structure Analysis

The molecular weight of Fmoc-Dap-OH is 326.35 . The SMILES string of Fmoc-Dap-OH is NC [C@H] (NC (=O)OCC1c2ccccc2-c3ccccc13)C (O)=O .


Chemical Reactions Analysis

Fmoc-Dap-OH serves as an amino acid building block for introducing alkyne functions into peptide sequences by standard Fmoc/tBu protocols . The alkyne residue can be engaged for copper catalyzed click reaction with organic azides or with tetrazines for copper-free conjugations .


Physical And Chemical Properties Analysis

Fmoc-Dap-OH is a solid substance that appears as white crystalline powder . The density of Fmoc-Dap-OH is predicted to be 1.324±0.06 g/cm3, and the boiling point is predicted to be 579.5±50.0 °C .

Scientific Research Applications

  • Fmoc-Dap-OH is used as a building block in the synthesis of protected 2,3-l-Diaminopropanoic Acid (l-Dap) methyl esters, which have potential applications in peptide synthesis (Temperini et al., 2020).

  • It is involved in the practical and efficient synthesis of orthogonally protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap) and 2,4‐Diaminobutanoic Acid (2,4‐Dab), which are important for peptide modifications (Rao et al., 2006).

  • In peptide nucleic acid (PNA) oligomerization, Fmoc-Dap-OH plays a role, particularly in the development of Boc-protected PNA monomers (St Amant & Hudson, 2012).

  • The compound is utilized in the development of peptide- and amino-acid-based nanotechnology for biomedical applications, such as in the creation of antibacterial composite materials (Schnaider et al., 2019).

  • It has applications in the development of supramolecular hydrogels based on fluorenylmethoxycarbonyl (Fmoc) functionalized amino acids, which are widely used in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Fmoc-Dap-OH is crucial in the synthesis and stabilization of fluorescent few-atom silver nanoclusters within hydrogel matrices, highlighting its role in the development of novel fluorescent materials (Roy & Banerjee, 2011).

  • Its role in the synthesis of Fmoc-modified amino acids and short peptides is significant, especially in the fabrication of functional materials with applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Safety And Hazards

Fmoc-Dap-OH is an organic compound that may irritate the skin, eyes, and respiratory tract . When handling Fmoc-Dap-OH, it is recommended to wear appropriate personal protective equipment, such as gloves, protective eyewear, and masks .

Future Directions

Fmoc-Dap-OH has potential applications in the field of biomedicine. For instance, Fmoc-derivatives of a series of peptides were found to form hydrogels, which could be used as potential materials for tissue engineering . The development and use of this Nα-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

properties

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Dap-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
DA Novoa, A Amin, D Dana, S Kumar - novoa.org
… our 2-carboxy-1,10-phenanthroline to Fmoc-DAP-OH. However, both liquid-phase and solid… chloride to form the amide bond with Fmoc-DAP-OH. A planned backup synthesis involving …
Number of citations: 2 novoa.org
I Dufau, H Mazarguil - Tetrahedron Letters, 2000 - Elsevier
… The free amino group of Nα-Fmoc, l-diamino propionic acid (Fmoc-Dap-OH) was alkylated by NBD … During the reaction, the complete disappearance of Fmoc-Dap-OH necessitated the …
Number of citations: 36 www.sciencedirect.com
YH Lau, DR Spring - Synlett, 2011 - thieme-connect.com
… [¹4] It was also decided to synthesize the amine precursors Fmoc-Dap-OH (5) and Fmoc-Dab-OH (6) from Fmoc-protected asparagine (3) and glutamine (4, Scheme [¹] ). Both 3 and 4 …
Number of citations: 36 www.thieme-connect.com
M Roice, I Johannsen, M Meldal - QSAR & Combinatorial …, 2004 - Wiley Online Library
… Fmoc-Dap-OH 10 was dissolved in aqueous acetic acid containing CuSO4 and the pH adjusted to 9. Trifluoromethane sulfonyl azide solution was added drop-wise and upon overnight …
Number of citations: 119 onlinelibrary.wiley.com
F Wahl, M Mutter - Tetrahedron letters, 1996 - Elsevier
… Na-Fmoc-2,3diaminopropionic acid (Fmoc-Dap-OH) and N-trityl-aminooxyacetic acid … 2 was prepared in a similar fashion starting from Fmoc-Dap-OH and Boc-Ser(tBu)-OSu. The …
Number of citations: 55 www.sciencedirect.com
T Peker, B Zagiel, L Rocard, C Bich, E Sachon… - …, 2023 - Wiley Online Library
Target‐directed dynamic combinatorial chemistry is a very attractive strategy for the discovery of bioactive peptides. However, its application has not yet been demonstrated, presumably …
L Monfregola, S De Luca - Amino acids, 2011 - Springer
… As first step, we investigated the efficiency of our synthetic method performing the reaction on Fmoc-amino acid free on its side chain (Fmoc–Dap–OH). Benzyl bromide was used as an …
Number of citations: 25 link.springer.com
K Akaji, S Aimoto - Tetrahedron, 2001 - Elsevier
… The resulting precipitate was filtered, washed with Et 2 O and dried to yield 2.5 g (81%) of Fmoc-Dap-OH as a solid. To a solution of Fmoc-Dap-OH (2.5 g, 8 mmol) in DMF (10 ml), DIEA (…
Number of citations: 13 www.sciencedirect.com
ND Georgakopoulos, SK Talapatra, J Gatliff… - …, 2018 - Wiley Online Library
… Hoffmann rearrangement of 22 with [bis(trifluoroacetoxy)iodo]benzene afforded Fmoc-Dap-OH (23), which was in turn converted into 24 by installing temporary TMS protection on the α-…
CHP Cheung, J Xu, CL Lee, Y Zhang, R Wei… - Chemical …, 2021 - pubs.rsc.org
… The amine nucleophile, Fmoc-Dap-OH or Fmoc-Lys-OH, was added after an hour to … (i) isobutyl chloroformate, DIEA, dry CH 2 Cl 2 , 0 C, 2 h; (ii) Fmoc-Dap-OH, 1 h, 66%. (b) Synthesis …
Number of citations: 7 pubs.rsc.org

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